2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
- 8-Methyl substituent on the indole moiety, which may enhance lipophilicity and metabolic stability.
- 4-Oxo group in the pyrimidine ring, enabling hydrogen bonding with biological targets.
- N-(4-Ethylphenyl)acetamide side chain, providing a hydrophobic aryl group for target binding or solubility modulation.
2-fluorophenyl). Such modifications significantly influence physicochemical properties and target selectivity.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2/c1-3-19-9-11-21(12-10-19)31-25(34)16-33-24-13-8-18(2)14-22(24)26-27(33)28(35)32(17-30-26)15-20-6-4-5-7-23(20)29/h4-14,17H,3,15-16H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOJGSYEBDGXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]indole Derivatives
Compound 3 ():
- Structure : 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one.
- Key Differences :
- Fluoro substituents at positions 8 and 5 (vs. methyl and 2-chlorobenzyl in the target compound).
- Methoxybenzyl group at position 3 (vs. 2-chlorobenzyl).
- Impact :
Compound 4 ():
- Structure: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one.
- Key Differences :
- Chromene-fused pyrimidine (vs. pyrimidoindole).
- Two chlorophenyl groups (vs. one 2-chlorobenzyl).
Acetamide-Functionalized Analogs
N-(2-Fluorophenyl)acetamide Analog ():
- Structure : Differs only in the acetamide’s aryl group (2-fluorophenyl vs. 4-ethylphenyl).
- 4-Ethylphenyl: Hydrophobic ethyl group may improve membrane permeability.
Compound 13a ():
- Structure: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide.
- Key Differences: Cyano-hydrazine core (vs. pyrimidoindole). Sulfamoylphenyl group (vs. ethylphenyl).
- Impact :
- Sulfamoyl group enhances solubility but reduces CNS penetration.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Data Highlights
*Inferred from analogs (e.g., 1664 cm⁻¹ in ).
Key Research Findings
Substituent Effects :
- The 2-chlorobenzyl group (common in and 5) enhances halogen bonding with targets like kinase ATP-binding pockets.
- 4-Ethylphenyl in the target compound likely increases logP compared to fluorophenyl analogs, favoring blood-brain barrier penetration .
Synthetic Routes :
- Diazonium salt coupling () and cyclocondensation () are common for pyrimidine/indole cores.
- Acetamide side chains are typically introduced via nucleophilic substitution or acylation .
Crystallography Insights :
- Compound 3 () exhibits a planar pyrimidoindole core with substituents adopting equatorial positions to minimize steric strain, a feature likely shared by the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
